Lesinurad Impurity 9 (Lesinurad Impurity E)
CAS No.: 1210330-64-5
Cat. No.: VC0194914
Molecular Formula: C14H10BrN3O2S
Molecular Weight: 364.22
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1210330-64-5 |
---|---|
Molecular Formula | C14H10BrN3O2S |
Molecular Weight | 364.22 |
IUPAC Name | 2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Standard InChI | InChI=1S/C14H10BrN3O2S/c15-13-16-17-14(21-8-12(19)20)18(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,19,20) |
SMILES | C1=CC=C2C(=C1)C=CC=C2N3C(=NN=C3Br)SCC(=O)O |
Introduction
Chemical Structure and Properties
Lesinurad Impurity 9 is structurally related to the parent compound Lesinurad. While comprehensive details about its specific chemical structure remain limited in publicly available literature, pharmaceutical impurities typically represent structural variants of the parent molecule. These can include:
-
Reaction intermediates remaining from synthesis
-
Starting materials or reagents
-
By-products from side reactions during manufacturing
-
Degradation products formed during storage
Based on conventional naming patterns in pharmaceutical chemistry, the designation "Impurity 9" or "Impurity E" likely refers to its elution order in chromatographic analysis or its significance in quality control processes. Chemical characterization of this impurity would typically involve advanced analytical techniques such as mass spectrometry, NMR spectroscopy, and infrared spectroscopy.
Pharmacological Considerations
Understanding the potential pharmacological activity of Lesinurad Impurity 9 requires consideration of the parent compound's mechanism of action. Lesinurad primarily inhibits URAT1 and OAT4 transporters in the kidney, which are responsible for uric acid reabsorption.
Studies have demonstrated Lesinurad's inhibitory effects on various transporters at different concentrations. For example, at 3 μM, Lesinurad showed 25% inhibition of URAT1, increasing to 80% inhibition at 30 μM . Similar effects were observed with other transporters, as shown in the following table extracted from interaction studies:
Transporter | Inhibition at 3 μM Lesinurad | Inhibition at 30 μM Lesinurad | IC50 (μM) | Clinically Relevant |
---|---|---|---|---|
URAT1 | 25% | 80% | Not provided | Not provided |
OATP1B1 | 25% | 80% | 9.3 | Yes |
OATP1B3 | 21% | 49% | 43.1 | Minor |
OCT1 | 36% | 58% | 13.7 | Yes |
Future Research Directions
The current understanding of Lesinurad Impurity 9 remains limited, highlighting several important areas for future research:
-
Structural elucidation using advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography to fully characterize its chemical identity
-
Development of specialized analytical methods specifically optimized for detecting and quantifying Lesinurad Impurity 9 in both drug substance and drug product
-
Investigation of formation pathways to understand how this impurity arises during synthesis or degradation
-
Pharmacological profiling to determine whether Lesinurad Impurity 9 shares the therapeutic activity of Lesinurad or potentially contributes to different pharmacological effects
-
Comprehensive toxicological assessment including genotoxicity studies, general toxicity evaluations, and drug interaction potential
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume